An In-Depth Technical Guide to 3-Chloro-5-(trifluoromethoxy)aniline: A Key Building Block for Modern Drug Discovery
An In-Depth Technical Guide to 3-Chloro-5-(trifluoromethoxy)aniline: A Key Building Block for Modern Drug Discovery
For Immediate Release
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 3-Chloro-5-(trifluoromethoxy)aniline (CAS No. 151276-13-0). It provides an in-depth analysis of its chemical properties, synthesis, and applications, with a focus on its role as a critical intermediate in the development of novel therapeutics. As a senior application scientist, this document is structured to deliver not just data, but actionable insights into the strategic use of this compound in medicinal chemistry.
Core Compound Profile and Physicochemical Properties
3-Chloro-5-(trifluoromethoxy)aniline is a substituted aniline that has garnered significant interest in the pharmaceutical and agrochemical industries. Its molecular structure, featuring a chlorine atom and a trifluoromethoxy group on the aniline ring, imparts unique electronic and lipophilic properties that are highly advantageous in drug design.[1] The trifluoromethoxy (-OCF3) group, in particular, is a bioisostere of the methoxy group but with profoundly different characteristics. It is metabolically more stable and significantly more lipophilic, which can enhance a molecule's ability to cross biological membranes and improve its pharmacokinetic profile.
Table 1: Physicochemical Properties of 3-Chloro-5-(trifluoromethoxy)aniline [1][2]
| Property | Value | Source |
| CAS Number | 151276-13-0 | PubChem[1], Advanced ChemBlocks[2] |
| Molecular Formula | C7H5ClF3NO | PubChem[1], Advanced ChemBlocks[2] |
| Molecular Weight | 211.57 g/mol | PubChem[1] |
| IUPAC Name | 3-chloro-5-(trifluoromethoxy)aniline | PubChem[1] |
| Appearance | Data not consistently available; likely a liquid or low-melting solid | General chemical knowledge |
| Purity | Typically ≥98% | Advanced ChemBlocks[2] |
| Storage | Store at 0-8 °C | Advanced ChemBlocks[2] |
Strategic Importance in Medicinal Chemistry: The Role of the Trifluoromethoxy Group
The strategic placement of the trifluoromethoxy group is a key tactic in modern medicinal chemistry. Unlike a simple fluoro or trifluoromethyl substituent, the -OCF3 group offers a unique combination of properties:
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Metabolic Stability: The carbon-fluorine bonds are exceptionally strong, making the -OCF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes. This can significantly increase a drug's half-life.
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Enhanced Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents used in drug design. This property can improve a compound's solubility in lipids, facilitating its passage through cell membranes and the blood-brain barrier.
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Modulation of pKa: The strong electron-withdrawing nature of the -OCF3 group can lower the pKa of the aniline's amino group, influencing its ionization state at physiological pH. This has profound effects on drug-receptor interactions and solubility.
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Conformational Effects: The steric bulk of the -OCF3 group can influence the conformation of the molecule, potentially locking it into a bioactive conformation that enhances its binding affinity to a biological target.
The interplay of these factors makes 3-Chloro-5-(trifluoromethoxy)aniline a valuable starting material for creating drug candidates with improved absorption, distribution, metabolism, and excretion (ADME) profiles.
Synthesis and Chemical Reactivity
While specific, detailed industrial synthesis protocols for 3-Chloro-5-(trifluoromethoxy)aniline are often proprietary, a plausible synthetic route can be devised based on established organic chemistry principles for related compounds. A common approach involves the multi-step synthesis starting from a more readily available precursor.
A representative, though not definitive, synthetic workflow is outlined below. The causality behind each step is critical for understanding the process:
Causality in the Synthesis:
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Nitration: The synthesis likely begins with the nitration of 1-chloro-3-(trifluoromethoxy)benzene. The chloro and trifluoromethoxy groups are ortho-, para-directing. However, due to steric hindrance and the electronic properties of the substituents, the nitro group is directed to a position ortho to the trifluoromethoxy group and meta to the chloro group.
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Reduction: The resulting nitro compound is then reduced to the corresponding aniline. This is a standard and highly efficient transformation in organic synthesis. Common methods include using iron powder in the presence of an acid like hydrochloric acid, or catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst. This step is generally high-yielding and clean.
The aniline functional group of the final product is a versatile handle for a wide array of subsequent chemical transformations, including:
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Amide bond formation (acylation)
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Sulfonamide formation
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Nucleophilic aromatic substitution
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Diazotization followed by Sandmeyer or related reactions
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Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination)
Applications in Drug Discovery: A Key Intermediate for Kinase Inhibitors
Substituted anilines are foundational components of many kinase inhibitors, which are a major class of targeted cancer therapies. While direct public domain evidence linking 3-Chloro-5-(trifluoromethoxy)aniline to a specific, marketed drug is limited, related structures are prominently featured in the patent literature for novel therapeutic agents.
For instance, the structurally similar compound, 3-chloro-5-(trifluoromethyl)aniline, is cited as a key intermediate in the synthesis of Vecrabrutinib , an investigational Bruton's tyrosine kinase (BTK) inhibitor.[3] This highlights the critical role of such halogenated and fluorinated anilines in the development of cutting-edge pharmaceuticals. The aniline moiety in these structures often serves as a key pharmacophore that interacts with the hinge region of the kinase's ATP-binding pocket.
Experimental Protocol: Representative Amide Coupling Reaction
The following is a representative, self-validating protocol for the acylation of 3-Chloro-5-(trifluoromethoxy)aniline. The successful formation of the amide product can be readily verified by standard analytical techniques such as LC-MS and NMR.
Objective: To synthesize N-(3-chloro-5-(trifluoromethoxy)phenyl)acetamide.
Materials:
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3-Chloro-5-(trifluoromethoxy)aniline (1.0 eq)
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Acetyl chloride (1.1 eq)
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Anhydrous dichloromethane (DCM)
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Triethylamine (TEA) or Pyridine (1.2 eq)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO4)
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Chloro-5-(trifluoromethoxy)aniline in anhydrous DCM.
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Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction and prevent side reactions.
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Base Addition: Add triethylamine or pyridine to the solution. This base acts as a scavenger for the HCl generated during the reaction.
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Acylation: Slowly add acetyl chloride dropwise to the stirred solution. The slow addition helps to maintain the low temperature.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.
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Workup:
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Quench the reaction by slowly adding water.
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Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining acid), and then with brine.
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Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure N-(3-chloro-5-(trifluoromethoxy)phenyl)acetamide.
Safety and Handling
3-Chloro-5-(trifluoromethoxy)aniline is classified as a hazardous substance. Adherence to strict safety protocols is mandatory.
GHS Hazard Classification: [1]
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H302: Harmful if swallowed (Acute toxicity, oral)
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H312: Harmful in contact with skin (Acute toxicity, dermal)
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H315: Causes skin irritation (Skin corrosion/irritation)
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H319: Causes serious eye irritation (Serious eye damage/eye irritation)
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H332: Harmful if inhaled (Acute toxicity, inhalation)
Handling Precautions:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
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Ventilation: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.
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Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[2]
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. This compound should not be released into the environment.
Conclusion
3-Chloro-5-(trifluoromethoxy)aniline is a sophisticated chemical building block with high strategic value for drug discovery and development. Its unique combination of metabolic stability, lipophilicity, and versatile reactivity makes it an attractive starting material for the synthesis of complex molecules, particularly kinase inhibitors. Understanding the underlying chemical principles and adhering to rigorous safety protocols are paramount for harnessing the full potential of this important intermediate.
References
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PubChem. 3-Chloro-5-(trifluoromethoxy)aniline. National Center for Biotechnology Information. [Link]
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Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
